5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 143659-15-8
VCID: VC21132641
InChI: InChI=1S/C8H5NO3S/c10-8(11)6-7(12-4-9-6)5-2-1-3-13-5/h1-4H,(H,10,11)
SMILES: C1=CSC(=C1)C2=C(N=CO2)C(=O)O
Molecular Formula: C8H5NO3S
Molecular Weight: 195.2 g/mol

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid

CAS No.: 143659-15-8

Cat. No.: VC21132641

Molecular Formula: C8H5NO3S

Molecular Weight: 195.2 g/mol

* For research use only. Not for human or veterinary use.

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid - 143659-15-8

Specification

CAS No. 143659-15-8
Molecular Formula C8H5NO3S
Molecular Weight 195.2 g/mol
IUPAC Name 5-thiophen-2-yl-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C8H5NO3S/c10-8(11)6-7(12-4-9-6)5-2-1-3-13-5/h1-4H,(H,10,11)
Standard InChI Key HGWVMBOMOHQWDO-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=C(N=CO2)C(=O)O
Canonical SMILES C1=CSC(=C1)C2=C(N=CO2)C(=O)O

Introduction

Chemical Structure and Properties

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid contains a thiophene ring connected to position 5 of an oxazole ring, with a carboxylic acid group at position 4 of the oxazole. This structural arrangement creates a distinctive electronic environment that contributes to its reactivity patterns and biological activities.

The compound is characterized by the following chemical identifiers and physical properties:

PropertyValue
CAS Number143659-15-8
Molecular FormulaC8H5NO3S
Molecular Weight195.2 g/mol
IUPAC Name5-thiophen-2-yl-1,3-oxazole-4-carboxylic acid
Standard InChIInChI=1S/C8H5NO3S/c10-8(11)6-7(12-4-9-6)5-2-1-3-13-5/h1-4H,(H,10,11)
Standard InChIKeyHGWVMBOMOHQWDO-UHFFFAOYSA-N
SMILESC1=CSC(=C1)C2=C(N=CO2)C(=O)O
PubChem Compound ID26967276

The compound's heterocyclic framework incorporates both sulfur (in the thiophene ring) and nitrogen (in the oxazole ring), creating a molecule with diverse reactivity sites. The carboxylic acid moiety provides additional functionality, offering a point for further chemical modifications through esterification, amidation, and other transformations.

Biological Activities

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid exhibits a broad spectrum of biological activities that make it a compound of interest for pharmaceutical research.

Anticancer Properties

Research has indicated that 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid possesses anticancer properties. These effects may result from the compound's interactions with enzymes and receptors involved in cellular proliferation, apoptosis, or other cancer-related pathways.

Mechanism of Action

The biological effects of 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid are attributed to its ability to interact with various enzymes and receptors. The compound's heterocyclic structure, featuring both thiophene and oxazole rings, provides a molecular framework capable of engaging in multiple types of interactions with biological macromolecules, including hydrogen bonding, π-stacking, and hydrophobic interactions.

Applications

The unique structural features and biological activities of 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid create opportunities for applications across multiple scientific and industrial domains.

Chemistry Applications

In synthetic chemistry, 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. The carboxylic acid functionality provides a reactive site for various transformations, enabling the creation of diverse chemical libraries based on the thiophene-oxazole scaffold.

Biological Applications

The compound has been investigated for its antimicrobial and anticancer properties, suggesting potential applications in biological research. It may serve as a probe molecule for studying biological mechanisms or as a lead compound for developing targeted biological tools.

Industrial Applications

In the industrial sector, 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid has garnered attention for potential applications in developing:

  • Organic semiconductors and advanced materials

  • Pharmaceutical intermediates

  • Specialized chemical reagents

The compound's unique combination of thiophene and oxazole rings imparts distinctive electronic properties that make it valuable for applications in materials science, particularly in the development of organic electronic components.

Comparison with Related Compounds

To contextualize the properties of 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid, it is instructive to compare it with structurally related compounds that share similar heterocyclic frameworks but differ in substitution patterns or core structures.

Structural Analogues

Several related compounds appear in the chemical literature, including:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid143659-15-8C8H5NO3S195.2Reference compound
5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid1087792-53-7C9H7NO3S209.22Additional methyl group at position 5; thiophene at position 2 rather than position 5
5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid83817-53-2C9H7NO3S209.22Contains isoxazole instead of oxazole ring; different connectivity pattern

These structural variations result in distinct physical properties, reactivity patterns, and potentially different biological activity profiles .

Structure-Activity Relationships

The positional isomerism and ring system variations observed in these related compounds provide insights into structure-activity relationships. For example:

  • The addition of a methyl group, as in 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid, may enhance lipophilicity, potentially affecting membrane permeability and binding to biological targets

  • The change from an oxazole to an isoxazole ring, as in 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid, alters the electronic distribution within the molecule, likely affecting its interactions with biological receptors and enzymes

These comparisons highlight how subtle structural modifications can significantly impact the chemical and biological properties of heterocyclic compounds .

Synthetic Methodologies and Reactions

Recent advances in heterocyclic chemistry have expanded the synthetic toolbox for preparing oxazole-containing compounds like 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid and for utilizing these compounds in further transformations.

Gram-Scale Synthesis Considerations

The scalability of synthetic methods is crucial for practical applications. Recent literature demonstrates that certain oxazole synthesis methods can be conducted on a gram scale with yields consistent with those obtained on smaller scales. This scalability, combined with the recovery and reuse of reagents like DMAP, enhances the practical utility of these synthetic approaches .

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